4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Overview
Description
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a complex organic compound with the molecular formula C10H11BrN4O2S2 and a molecular weight of 363.25 g/mol This compound is of interest due to its unique chemical structure, which includes a brominated benzene ring, a triazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiols, have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. These activities suggest that the compound may interact with various enzymes and proteins involved in these biological processes.
Mode of Action
It’s known that the compound has been successfully synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.
Biochemical Pathways
Given the compound’s potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that it may affect pathways related to these biological processes. For instance, it might inhibit the synthesis of essential components of microbial cells or modulate inflammatory signaling pathways.
Result of Action
Given its potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that the compound may lead to the death of microbial cells, reduction of inflammation, or inhibition of fungal growth.
Preparation Methods
The synthesis of 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and triazole precursors under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has potential as a biochemical probe to study enzyme functions and interactions.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide include other triazole-containing sulfonamides and brominated benzene derivatives . What sets this compound apart is the combination of the triazole ring, sulfonamide group, and brominated benzene ring, which together confer unique chemical and biological properties. Other similar compounds may lack one or more of these features, resulting in different reactivity and applications .
Properties
IUPAC Name |
4-bromo-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVXHQCXBVZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123242 | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-55-9 | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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